Cas no 57827-05-1 (1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one)

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one is a substituted indole derivative characterized by a hydroxyl group at the 5-position and a methyl group at the 2-position of the indole ring, with an acetyl moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural features, including the hydroxyl and acetyl functional groups, enhance its reactivity in condensation and substitution reactions. The indole core contributes to its potential biological relevance, making it valuable for research in medicinal chemistry. High purity and well-defined synthetic pathways ensure consistent performance in laboratory applications.
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one structure
57827-05-1 structure
商品名:1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
CAS番号:57827-05-1
MF:C11H11NO2
メガワット:189.21054
MDL:MFCD02926892
CID:1114335
PubChem ID:763539

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(5-hydroxy-2-methyl-1H-indol-3-yl)-Ethanone
    • 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone
    • 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
    • MDL: MFCD02926892
    • インチ: InChI=1S/C11H11NO2/c1-6-11(7(2)13)9-5-8(14)3-4-10(9)12-6/h3-5,12,14H,1-2H3
    • InChIKey: VUJJJKGOIKLXIZ-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=O)C)C2=C(C=CC(=C2)O)N1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H876770-100mg
1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone
57827-05-1
100mg
$ 230.00 2022-06-04
TRC
H876770-10mg
1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone
57827-05-1
10mg
$ 50.00 2022-06-04
Life Chemicals
F0913-0483-10g
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
57827-05-1 95%+
10g
$3005.0 2023-09-07
Life Chemicals
F0913-0483-2.5g
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
57827-05-1 95%+
2.5g
$1402.0 2023-09-07
TRC
H876770-50mg
1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone
57827-05-1
50mg
$ 135.00 2022-06-04
Enamine
EN300-85522-0.05g
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
57827-05-1 95.0%
0.05g
$612.0 2025-02-21
Enamine
EN300-85522-5g
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
57827-05-1
5g
$2110.0 2023-09-02
Enamine
EN300-85522-2.5g
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
57827-05-1 95.0%
2.5g
$1428.0 2025-02-21
Enamine
EN300-85522-10.0g
1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
57827-05-1 95.0%
10.0g
$3131.0 2025-02-21
Matrix Scientific
135599-5g
1-(5-Hydroxy-2-methyl-1H-indol-3-yl)-ethanone, 95%
57827-05-1 95%
5g
$1728.00 2023-09-09

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one 関連文献

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-oneに関する追加情報

1-(5-Hydroxy-2-Methyl-1H-Indol-3-Yl)Ethan-1-One: A Comprehensive Overview

The compound with CAS No. 57827-05-1, commonly referred to as 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and biochemistry. This compound is notable for its unique structural features and its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements related to this compound.

Chemical Structure and Synthesis

The molecular structure of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one is characterized by a bicyclic indole system with a hydroxyl group at position 5 and a methyl group at position 2. The indole ring is further substituted with an ethanone group at position 3, which contributes to the compound's unique reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts alkylation, oxidation, and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, making it more accessible for research purposes.

Biological Activity and Pharmacological Potential

One of the most compelling aspects of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one is its diverse biological activities. Studies have shown that this compound exhibits significant antioxidant properties, which make it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, it has demonstrated anti-inflammatory effects in experimental models, suggesting its potential utility in treating inflammatory conditions like arthritis and allergies.

Recent research has also highlighted the compound's ability to modulate cellular signaling pathways, particularly those involving the NF-kB and MAPK pathways. These findings underscore its potential as a therapeutic agent in the treatment of cancer and other chronic diseases where dysregulation of these pathways plays a critical role.

Applications in Drug Discovery

The pharmacological potential of 1-(5-hydroxy-2-methyl-1H-indol-3-yil)ethan-one has led to its exploration in various drug discovery programs. Its structural versatility allows for further modifications to enhance its bioavailability, efficacy, and selectivity. Researchers are actively investigating analogs of this compound to optimize its therapeutic profile for specific indications.

Moreover, the compound's ability to interact with key cellular targets makes it a valuable tool in understanding disease mechanisms at a molecular level. For instance, studies have shown that it can inhibit certain enzymes associated with neurodegenerative diseases, providing insights into novel therapeutic strategies.

Conclusion

In conclusion, 1-(5-hydroxy -2-methyl -1H-indol -3 -yl) ethan -one (CAS No. 57827 -05 -1) is a remarkable compound with a wealth of chemical and biological properties that make it a valuable subject for scientific research. Its potential applications span across multiple therapeutic areas, and ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic utility.

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